REACTION_CXSMILES
|
Br[CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH:3]=O.[NH2:11][C:12]([NH2:14])=[S:13]>C(O)C>[C:5]1([C:2]2[S:13][C:12]([NH2:14])=[N:11][CH:3]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the resulting yellow precipitate filtered
|
Type
|
WASH
|
Details
|
The precipitate was then washed with aqueous NaHCO3 solution (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 30% methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.84 mmol | |
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 56.5% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |